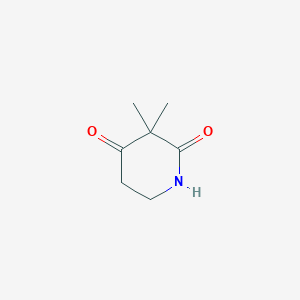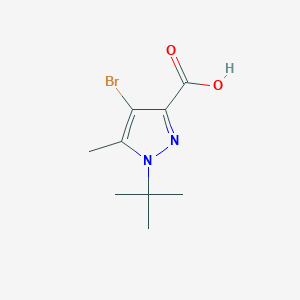
3,3-Dimethylpiperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylpiperidine-2,4-dione is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 . It is used for research purposes .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H11NO2/c1-7(2)5(9)3-4-8-6(7)10/h3-4H2,1-2H3,(H,8,10) . This indicates that the molecule consists of a six-membered ring with two nitrogen atoms and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 141.17 .Scientific Research Applications
Complexation and Hydrogen Bonding
- 3,3-Dimethylpiperidine-2,4-dione is involved in the formation of intermolecular hydrogen bonds, particularly in the study of complexation with other chemical species. The size of the acyl substituent significantly affects the strength of these interactions, as observed in studies with 2,6-bis(acylamino)pyridines and dipyridin-2-ylamine (Ośmiałowski et al., 2010).
Synthesis of Lactam Analogues
- It's used in the synthesis of novel lactam analogues, particularly in relation to drugs like fentanyl. This includes processes like the Dieckmann-type cyclization, which is an important step in the production of various compounds for pharmacological studies (Mićović et al., 1996).
Stereoselective Synthesis
- The compound plays a role in the stereoselective synthesis of spiro derivatives, as seen in reactions involving 2-(3,5-dimethylpiperidino)benzaldehyde. This synthesis yields specific isomers suitable for further chemical applications (Deeva et al., 2005).
Synthesis of Unsymmetrical Schiff Bases
- In the field of molecular chemistry, it's used in the synthesis of unsymmetrical Schiff bases, contributing to the understanding of molecular structures and hydrogen-bonded dimers (Opozda et al., 2006).
Corrosion Inhibition
- Spirocyclopropane derivatives, including compounds related to this compound, are studied for their potential as corrosion inhibitors in industrial applications (Chafiq et al., 2020).
Synthesis of Diazopiperidiones
- It's utilized in the preparation of diazopiperidiones, which have applications in photolithography and microfabrication, particularly in the deep ultraviolet spectral range (Tattersall et al., 2004).
Synthesis of Novel Inhibitors
- The compound is involved in the synthesis of novel inhibitors, such as AGN 2979, which are important in the study of neurotransmitter synthesis and potentially in the development of psychiatric medications (Boadle-Biber & Phan, 1986).
Safety and Hazards
The safety data sheet for similar compounds suggests that they may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause severe skin burns and eye damage . They are also harmful to aquatic life . Therefore, it’s important to handle 3,3-Dimethylpiperidine-2,4-dione with care, using appropriate safety measures.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 3,3-dimethylpiperidine-2,4-dione, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
It is known that piperidine derivatives can lead to the formation of various other derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
properties
IUPAC Name |
3,3-dimethylpiperidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)5(9)3-4-8-6(7)10/h3-4H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJPHMNYLXKYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCNC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824126-03-5 |
Source


|
| Record name | 3,3-dimethylpiperidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2974465.png)

![N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974468.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2974472.png)

![Ethyl 4-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974478.png)

![Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2974481.png)

![3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2974484.png)
![6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2974485.png)
![2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2974486.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2974487.png)